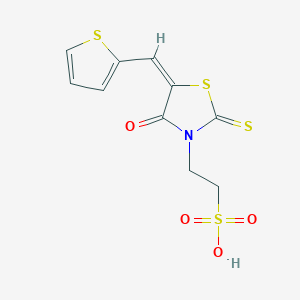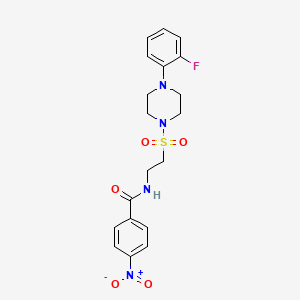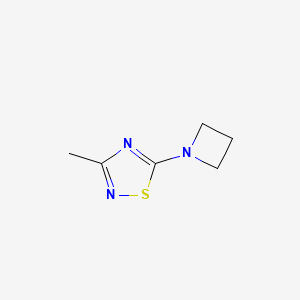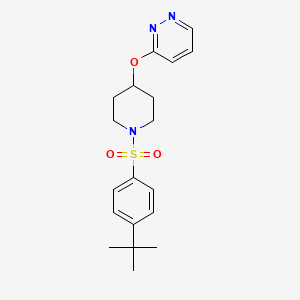
(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C10H9NO4S4 and its molecular weight is 335.43. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and DFT Study
A study by Jachak et al. (2021) explored the synthesis of novel d-π-A type chromophores, including derivatives of (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid. These chromophores demonstrated significant absorption and emission wavelengths in the range of 362–499 nm and 471–557 nm, respectively. The study highlighted their potential in understanding intramolecular charge transfer characteristics and viscosity-induced emission, indicating their applicability in photophysical studies and material sciences (Jachak et al., 2021).
Anticancer Properties
Horishny et al. (2021) investigated the synthesis of certain derivatives of the compound and their potential anticancer properties. The study conducted in vitro cell line screening to investigate their effectiveness against cancer cells, finding weak to medium anticancer activity in certain cell lines, which suggests potential applications in cancer research and therapy (Horishny et al., 2021).
Antimicrobial and Antifungal Applications
Krátký et al. (2017) explored the antimicrobial activity of rhodanine-3-acetic acid derivatives, including the compound . The study found that all derivatives were active against mycobacteria, with some showing high activity against Mycobacterium tuberculosis and Gram-positive bacteria. This indicates potential applications in antimicrobial and antifungal therapies (Krátký et al., 2017).
Fluorescence Properties for Metal Ion Detection
Li Rui-j (2013) synthesized a derivative of (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid and investigated its fluorescence properties. The study found that the compound selectively quenched fluorescence in the presence of Co2+, indicating its potential as a fluorescent chemical sensor for detecting metal ions (Li Rui-j, 2013).
In Vivo Anticancer and Antiangiogenic Effects
Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects using a mouse model. The study indicated that these compounds significantly reduced tumor volume and cell number, suggesting their potential in anticancer therapy (Chandrappa et al., 2010).
properties
IUPAC Name |
2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S4/c12-9-8(6-7-2-1-4-17-7)18-10(16)11(9)3-5-19(13,14)15/h1-2,4,6H,3,5H2,(H,13,14,15)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWACYNFILNEKKP-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2804756.png)


![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2804764.png)
![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2804765.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2804767.png)

![7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804771.png)
![3-[(3,4-Dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2804772.png)

![3-(2,5-Dibromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804776.png)
![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804778.png)